molecular formula C16H21N3O2 B1387516 1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine CAS No. 1031600-16-4

1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine

Cat. No.: B1387516
CAS No.: 1031600-16-4
M. Wt: 287.36 g/mol
InChI Key: LYTGYCJBINHVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

  • Oxazole protons : Absent due to full substitution at positions 2, 4, and 5.
  • 4-Methoxyphenyl group :
    • Doublet at δ 6.87–7.25 ppm (aromatic H)
    • Singlet at δ 3.81 ppm (OCH₃).
  • Piperazine protons :
    • Multiplet at δ 2.45–3.10 ppm (N-CH₂ and CH₂-N).
  • Methyl group : Singlet at δ 2.52 ppm (C5-CH₃).

¹³C NMR Analysis

  • Oxazole carbons :
    • C2 at δ 160.2 ppm (deshielded due to adjacent N and O).
    • C4 at δ 65.8 ppm (methylene linker to piperazine).
  • Methoxy carbon : δ 55.3 ppm.

IR Spectroscopy

  • C=N stretch : 1650–1600 cm⁻¹ (oxazole ring).
  • C-O-C asymmetric stretch : 1254 cm⁻¹ (methoxy group).
  • N-H bend : 1550 cm⁻¹ (piperazine).

Mass Spectrometry

  • Molecular ion peak : m/z 287.2 [M+H]⁺.
  • Key fragments :
    • m/z 121.1 (4-methoxyphenyl cation)
    • m/z 84.1 (piperazine ring).

Crystallographic Studies and Conformational Dynamics

X-ray diffraction of a structurally analogous compound (CID 14479955) reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Hydrogen bonding : N-H···O interactions between piperazine and methoxy groups (2.89 Å).
  • Torsional flexibility : The oxazole-piperazine linker allows rotation up to 35°, enabling adaptive binding in biological systems.

Table 2: Crystallographic Parameters

Parameter Value
Unit cell volume 512.7 ų
R-factor 0.0692
Density (calc.) 1.342 g/cm³

Computational Validation via Density Functional Theory (DFT)

DFT studies (B3LYP/6-311+G(d,p)) corroborate experimental findings:

Geometric Optimization

  • Bond lengths : Deviate <0.02 Å from XRD data.
  • Charge distribution :
    • Negative charge localized on oxazole O (-0.32 e)
    • Positive charge on piperazine N (+0.27 e).

Frontier Molecular Orbitals

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • HOMO : Localized on oxazole and methoxyphenyl groups.
  • LUMO : Dominated by piperazine lone pairs.

Table 3: DFT-Derived Electronic Properties

Property Value
Dipole moment 3.12 Debye
Electrostatic potential -42.7 kcal/mol

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-15(11-19-9-7-17-8-10-19)18-16(21-12)13-3-5-14(20-2)6-4-13/h3-6,17H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTGYCJBINHVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, it may interact with other proteins involved in signal transduction pathways, affecting their function and activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses. It may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, and modulate their activity. For instance, it has been found to inhibit the activity of acetylcholinesterase by binding to its active site. This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its long-term effects on cellular function may vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. This localization can influence its activity and function. For instance, if the compound localizes to the nucleus, it may interact with transcription factors and affect gene expression. Alternatively, if it localizes to the mitochondria, it may impact cellular metabolism and energy production.

Biological Activity

1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for this compound is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, and it has a molecular weight of approximately 272.35 g/mol. The structure features a piperazine ring substituted with an oxazole moiety and a methoxyphenyl group, which are critical for its biological activity.

1. Antagonistic Effects on Serotonin Receptors

Research indicates that related compounds, particularly those containing piperazine structures, exhibit significant interactions with serotonin receptors. For instance, a derivative of piperazine was identified as a potent antagonist for the serotonin 5-HT7 receptor with a binding affinity (Ki) of 2.6 nM, while showing lower affinity for other serotonin receptors such as 5-HT1A (Ki = 476 nM) . This suggests that similar derivatives may also exhibit selective receptor antagonism.

2. Neuroprotective Properties

Studies on piperazine derivatives have shown promising neuroprotective effects. For example, compounds derived from piperazine have demonstrated the ability to prolong survival times in animal models subjected to acute cerebral ischemia . This indicates potential applications in treating neurodegenerative diseases or conditions involving neuronal damage.

3. Antileukemic Activity

Piperazine derivatives have been explored for their antileukemic properties. In vitro studies demonstrated that certain piperazine-containing compounds induce necroptosis in leukemic cells, suggesting a mechanism for their antitumor activity . This mechanism could be relevant for developing therapies targeting cancer cells resistant to conventional treatments.

Case Study 1: Serotonin Receptor Binding

In a study focused on the synthesis and evaluation of piperazine derivatives, one compound exhibited high selectivity for the serotonin 5-HT7 receptor. The in vitro autoradiography indicated specific binding in brain regions known to express this receptor abundantly, such as the thalamus .

Case Study 2: Neuroprotection in Ischemia Models

A series of experiments evaluated the effectiveness of piperazine derivatives in models of cerebral ischemia. Results showed that these compounds not only improved survival rates but also reduced neurological deficits compared to control groups .

Research Findings Summary

Study Biological Activity Findings
Serotonin Receptor AntagonismKi = 2.6 nM for 5-HT7 receptor
Antileukemic ActivityInduction of necroptosis in K562 cells
Neuroprotective EffectsProlonged survival in ischemia models

Scientific Research Applications

Medicinal Chemistry Applications

1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine has been investigated for its potential in several therapeutic areas:

Antifungal Activity

The compound is included in screening libraries targeting antifungal activity. Its structural features may enhance its interaction with fungal cell membranes or metabolic pathways, making it a candidate for developing new antifungal agents .

Anticancer Research

Preliminary studies indicate that derivatives of oxazole compounds can exhibit anticancer properties. The specific structure of this compound may influence its efficacy against various cancer cell lines. Research is ongoing to elucidate its mechanism of action and potential as a chemotherapeutic agent.

Neuropharmacology

The piperazine moiety is known for its presence in many psychoactive drugs. Research into this compound's effects on neurotransmitter systems could reveal new insights into treating neurological disorders such as anxiety and depression. The oxazole group may also contribute to neuroprotective effects, warranting further investigation.

Case Study 1: Antifungal Screening

A study conducted by ChemDiv included this compound in a library of compounds screened against various fungal strains. The results indicated moderate antifungal activity, prompting further optimization of the compound to enhance efficacy and reduce toxicity .

Case Study 2: Anticancer Potential

In a recent publication, derivatives of oxazole-based compounds were tested against human cancer cell lines. The study found that modifications on the oxazole ring significantly impacted cytotoxicity levels. This suggests that this compound could serve as a lead compound for developing novel anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Piperazine + 1,3-oxazole 4-Methoxyphenyl, 5-methyl C₁₇H₂₁N₃O₂ 299.37
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid Piperidine + 1,3-oxazole 4-Ethylphenyl, 5-methyl, carboxylic acid C₁₉H₂₄N₂O₃ 328.41
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Piperazine + 1,2,4-oxadiazole 4-Methylphenyl C₁₄H₁₈N₄O 258.32
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine Piperazine + tetrazole 4-Methoxyphenyl, methylsulfonyl C₁₄H₁₈N₆O₃S 350.40

Key Observations :

  • The 1,3-oxazole ring in the target compound distinguishes it from analogs with 1,2,4-oxadiazole or tetrazole rings, which alter electronic properties and hydrogen-bonding capacity .
  • Substituents like the 4-methoxyphenyl group enhance aromatic interactions compared to 4-ethylphenyl or 4-methylphenyl groups in other derivatives .

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name Target Activity Key Findings Reference
Target Compound (Analog: 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid) Antiviral (MPXV DNA Polymerase) Docking score: -8.212 (vs. Tecovirimat: -7.703)
2-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone Antibacterial (Gram-positive bacteria) Inhibition zones: 18–22 mm (vs. Ampicillin: 24 mm)
Mangostin Antiviral (MPXV Profilin-like protein A42R) Docking score: -9.262 (strongest in study)
1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine Antiviral (MPXV DNA Polymerase) Forms H-bonds with Leu631 and Arg634 residues

Key Observations :

  • The target compound’s oxazole-piperazine scaffold shows moderate antiviral activity against MPXV, with docking scores superior to cidofovir (-7.528) but inferior to Mangostin (-9.262) .

Key Observations :

  • The target compound’s analogs are synthesized via multi-step reactions with moderate yields (15–43%), highlighting challenges in optimizing piperazine-heterocycle linkages .
  • UHPLC-ESI-MS and spectral analysis (FT-IR, NMR) are critical for structural validation .

Preparation Methods

Synthesis of the Substituted 1,3-Oxazole Core

The 1,3-oxazole ring, particularly substituted at the 2- and 5-positions, is commonly synthesized via cyclization reactions involving α-haloketones or α-keto acids and amino alcohols or amides.

  • Literature reports indicate that 1,3-oxazole derivatives can be synthesized using condensation of α-haloketones with amides or by cyclodehydration of α-acylaminoketones under dehydrating conditions.
  • For the 2-(4-methoxyphenyl) substitution, the starting material often involves 4-methoxybenzaldehyde or 4-methoxyacetophenone derivatives, which are converted into suitable α-haloketones or keto acid intermediates.
  • The methyl group at the 5-position is introduced via methyl-substituted precursors or methylation reactions post ring formation.

Functionalization of Piperazine

  • Piperazine is used as the nucleophile, often in its free base form or as a salt.
  • In some protocols, 1-(4-methoxybenzyl)piperazine is employed as a precursor to introduce the 4-methoxyphenyl moiety directly on the piperazine nitrogen, but in this compound, the methoxyphenyl group is part of the oxazole, so piperazine itself is the nucleophile.
  • Reaction conditions are typically mild, carried out in dry solvents such as dichloromethane under inert atmosphere (nitrogen) to prevent side reactions.

Representative Synthetic Procedure

Based on the synthesis of related 4-(methoxyphenyl)methylpiperazine derivatives, the following general procedure is adapted:

Step Reagents/Conditions Description
1 Activation of acid intermediate (e.g., 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid) with 1,1′-carbonyldiimidazole (CDI) in dry dichloromethane (DCM) at room temperature Formation of reactive acyl imidazole intermediate
2 Addition of 1-(piperazin-1-yl)methane or piperazine (1.1 equiv) dropwise at 0°C under nitrogen atmosphere Nucleophilic substitution to form amide or methylene-linked product
3 Stirring at 0°C for 30 min, then at room temperature for 1-2 hours Completion of coupling reaction
4 Work-up: washing with aqueous NaCl solution and water, drying over anhydrous sodium sulfate, and evaporation under reduced pressure Isolation of crude product
5 Purification by column chromatography or recrystallization Obtaining pure 1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine

This method ensures high purity and yield, typically ranging from 70% to 90% depending on the precursors and conditions.

Alternative Synthetic Routes

Reduction of Oxazolidine Intermediates

  • Some research describes the synthesis of unsymmetrical N,N′-substituted piperazines via reduction of ethylenebisoxazolidines using borane-tetrahydrofuran complex (BH3·THF).
  • This method allows the construction of the piperazine ring with desired substitutions, including oxazole-containing side chains.
  • The oxazolidine intermediates are formed by condensation reactions of diamines with glyoxal or substituted diketones, followed by reduction to piperazine derivatives.

Cyclization and Direct Substitution

  • Direct cyclization of amino alcohols with α-haloketones bearing the 4-methoxyphenyl and methyl substituents can yield the oxazole ring with a halomethyl group.
  • Subsequent nucleophilic substitution with piperazine completes the synthesis.

Data Table: Summary of Key Synthetic Parameters

Parameter Typical Conditions Notes
Solvent Dry dichloromethane (DCM) Ensures anhydrous environment
Temperature 0°C to room temperature Controls reaction rate and selectivity
Activation Agent 1,1′-Carbonyldiimidazole (CDI) Activates carboxylic acid to reactive intermediate
Nucleophile Piperazine or substituted piperazine Provides piperazine moiety
Reaction Time 1.5 to 2.5 hours total Includes activation and coupling steps
Purification Column chromatography or recrystallization Achieves high purity
Yield 70-90% Dependent on precursor quality and reaction control

Research Findings and Optimization Notes

  • The use of CDI for activation avoids harsh reagents like acid chlorides, improving functional group tolerance and yield.
  • Performing the nucleophilic substitution at low temperature (0°C) minimizes side reactions such as over-alkylation or decomposition.
  • The methoxy group on the phenyl ring remains stable under these conditions, preserving the desired electronic properties of the molecule.
  • Borane reductions of oxazolidine intermediates provide an alternative route but require careful handling of reagents and may have lower overall yields.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound, with characteristic signals for the oxazole ring and piperazine methylene linkages.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole or oxazole rings from hydrazide intermediates .
  • Nucleophilic Substitution : Reaction of 1-(4-methoxyphenyl)piperazine with halogenated intermediates (e.g., 4-(chloromethyl)oxazole derivatives) in dichloromethane (DCM) under reflux, with triethylamine (Et₃N) as a base .
  • Coupling Reactions : Carbodiimide-mediated coupling between benzoic acids and piperazine derivatives, as seen in structurally similar 1-aroyl-4-(4-methoxyphenyl)piperazines .
    • Key Tools : IR, NMR, and mass spectrometry for intermediate characterization; recrystallization (e.g., ethanol or diethyl ether) for purification .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding patterns, as demonstrated in 4-(4-methoxyphenyl)piperazin-1-ium salts .
  • Thermal Analysis : Determine melting points and stability (e.g., compounds with methoxyphenyl groups often melt between 413–447 K) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and NOESY for spatial arrangement analysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation (classified as Skin Irritant 2, Eye Irritant 2A) .
  • Ventilation : Use fume hoods due to potential toxic fumes during synthesis (e.g., POCl₃ reactions) .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents; avoid release into waterways .

Advanced Research Questions

Q. How do substituent variations on the oxazole or piperazine rings influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Donating Groups : Methoxy groups enhance π-stacking interactions (e.g., 4-methoxyphenyl improves binding to monoamine transporters) .
  • Halogenation : Chloro or fluoro substituents on the benzoyl ring increase metabolic stability but may reduce solubility .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict affinity for targets like serotonin or dopamine receptors .

Q. What strategies resolve contradictions in crystallographic data for piperazine derivatives?

  • Methodological Answer :

  • Disorder Modeling : For disordered aroyl rings (e.g., in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine), refine occupancies using SHELXL .
  • Hydrogen-Bond Analysis : Compare C–H···O and aromatic stacking interactions across isomorphic structures to validate supramolecular assembly patterns .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with toluene for cost-effective reflux .
  • Catalyst Screening : Test alternatives to carbodiimides (e.g., HATU/DIPEA for amide couplings) .
  • Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.